molecular formula C8H10N2O B1335863 N-(pyridin-2-ylmethyl)acetamide CAS No. 58481-18-8

N-(pyridin-2-ylmethyl)acetamide

Cat. No.: B1335863
CAS No.: 58481-18-8
M. Wt: 150.18 g/mol
InChI Key: ACOHAEBNFWGQCL-UHFFFAOYSA-N
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Description

N-(pyridin-2-ylmethyl)acetamide is an organic compound that belongs to the class of amides It is characterized by the presence of a pyridine ring attached to an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(pyridin-2-ylmethyl)acetamide can be synthesized through several methods. One common approach involves the reaction of 2-aminopyridine with acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency .

Another method involves the oxidative amidation of methylarenes using tert-butyl hydroperoxide (TBHP) in decane. This method is advantageous as it avoids the use of metal catalysts and operates under mild conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N-(pyridin-2-ylmethyl)amine.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-(pyridin-2-ylmethyl)acetamide has found applications in several scientific research areas:

Mechanism of Action

The mechanism of action of N-(pyridin-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The pyridine ring can coordinate with metal ions, facilitating various catalytic processes. Additionally, the amide group can form hydrogen bonds with biological macromolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-ylmethyl)acetamide
  • N-(pyridin-4-ylmethyl)acetamide
  • N-(pyridin-2-ylmethyl)amine

Uniqueness

N-(pyridin-2-ylmethyl)acetamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This compound exhibits different reactivity and binding characteristics compared to its isomers, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

N-(pyridin-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-7(11)10-6-8-4-2-3-5-9-8/h2-5H,6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACOHAEBNFWGQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408160
Record name N-(pyridin-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58481-18-8
Record name N-(pyridin-2-ylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5.0 g 2-(aminomethyl)pyridine, 5.02 ml acetic anhydride, 0.847 g 4-dimethylaminopyridine and 35 ml of pyridine is heated at reflux temperature for 23.5 hours. The cooled solution is poured into water and extracted with methylene chloride. The organic layer is washed with saturated sodium chloride, dried and concentrated in vacuo. The residue is purified by column chromatography (silica gel:5% methyl alcohol/ethyl acetate) to give 3.3 g of desired product as a light yellow oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.02 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
0.847 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Can N-(pyridin-2-ylmethyl)acetamide act as a ligand in metal complex formation, and what are the potential applications of these complexes?

A: Yes, this compound can act as a ligand in metal complex formation. [, ] The research indicates that it can form complexes with various divalent metal ions like cobalt, nickel, copper, zinc, cadmium, and mercury, as well as trivalent chromium ions. [] These complexes have shown potential as antimicrobial agents against bacteria like Staphylococcus aureus and E. coli. [] Further research explored its use as a precursor for synthesizing palladium(II) complexes with tridentate ligands. These palladium complexes, incorporating N-heterocyclic carbene, amidate, and pyridine donor moieties, have shown potential as anticancer agents. []

Q2: How does the coordination mode of this compound in palladium complexes affect their stability and potential applications?

A: this compound can coordinate to palladium in either a "normal" or "abnormal" N-heterocyclic carbene (NHC) binding mode. [] Theoretical calculations suggest that the palladium complex with "normal" NHC coordination exhibits greater thermal stability compared to the isomeric complex with "abnormal" NHC binding. [] This difference in stability could impact the complexes' activity and effectiveness as potential anticancer agents, making the "normal" NHC coordination mode more desirable for further development.

Q3: What spectroscopic techniques are useful for characterizing this compound and its metal complexes?

A: Various spectroscopic techniques have proven valuable for characterizing this compound and its metal complexes. These include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1H and 13C NMR provide structural information about the ligand itself. []* Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups and analyze the coordination of the ligand to metal ions within the complexes. []* Electronic Spectroscopy (UV-Vis): UV-Vis spectroscopy provides insights into the electronic structure and geometry of the metal complexes. []

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